4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid
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Overview
Description
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety, which is a significant structural component in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Chlorination: The indole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Acetylation: The 5-chloroindole is acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is then reacted with butanoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: A precursor in the synthesis of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid.
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an indole and a butanoic acid moiety.
Properties
Molecular Formula |
C14H15ClN2O3 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-[[2-(5-chloroindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-3-4-12-10(8-11)5-7-17(12)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20) |
InChI Key |
MTKRVFIEGIAQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C=C1Cl |
Origin of Product |
United States |
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